molecular formula C12H13BrO2 B13599754 rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylicacid,trans

rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylicacid,trans

Cat. No.: B13599754
M. Wt: 269.13 g/mol
InChI Key: NPAFRRDHWNAPHC-ZJUUUORDSA-N
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Description

rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans: is a cyclopropane derivative characterized by the presence of a bromophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-bromophenyl diazomethane with 2,2-dimethylacrylic acid under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate can be used to replace the bromine atom.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • rac-(1R,3R)-3-phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
  • rac-(1R,3R)-3-(4-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
  • rac-(1R,3R)-3-(3-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Uniqueness: rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans is unique due to the presence of the bromine atom in the meta position of the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents or substitution patterns .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO2/c1-12(2)9(10(12)11(14)15)7-4-3-5-8(13)6-7/h3-6,9-10H,1-2H3,(H,14,15)/t9-,10+/m1/s1

InChI Key

NPAFRRDHWNAPHC-ZJUUUORDSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)Br)C

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC(=CC=C2)Br)C

Origin of Product

United States

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